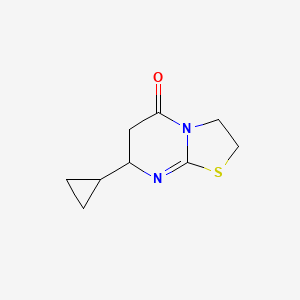
7-Cyclopropyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyclopropyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with cyclopropyl ketone under acidic conditions, followed by cyclization with a suitable reagent such as phosphorus oxychloride . Another approach involves the use of thiourea and cyclopropyl aldehyde in the presence of a base like sodium hydroxide, leading to the formation of the desired thiazolopyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can enhance the scalability and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Cyclopropyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and appropriate solvents such as ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
7-Cyclopropyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Cyclopropyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological targets, making it a versatile molecule for drug development .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidine: Shares a similar core structure but may have different substituents, leading to variations in biological activity.
Furo[2,3-d]thiazolo[3,2-a]pyrimidine: Another related compound with a fused furan ring, exhibiting distinct chemical and biological properties.
Triazolo[4,3-a]pyrazine: A structurally related compound with a triazole ring, known for its medicinal chemistry applications.
Uniqueness
7-Cyclopropyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one is unique due to its cyclopropyl substituent, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
39567-24-3 |
|---|---|
Molecular Formula |
C9H12N2OS |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
7-cyclopropyl-2,3,6,7-tetrahydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C9H12N2OS/c12-8-5-7(6-1-2-6)10-9-11(8)3-4-13-9/h6-7H,1-5H2 |
InChI Key |
KWSDHCVRIXUROV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CC(=O)N3CCSC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


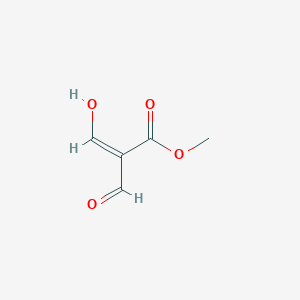
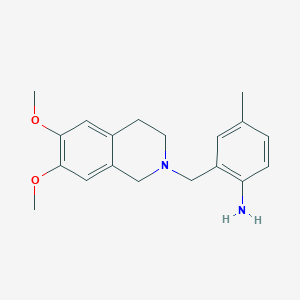
![10H-azepino[1,2-a]benzimidazole](/img/structure/B14677675.png)
![1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14677679.png)
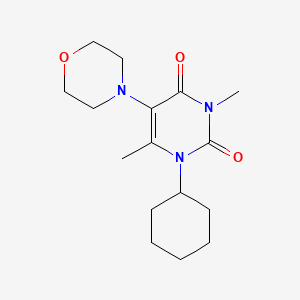

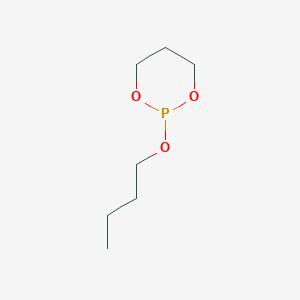
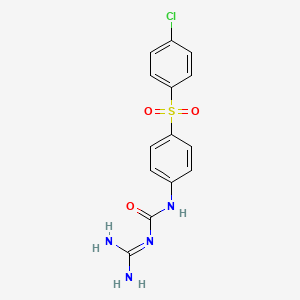

![[(4r,5s)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]dimethanediyl dimethanesulfonate](/img/structure/B14677703.png)
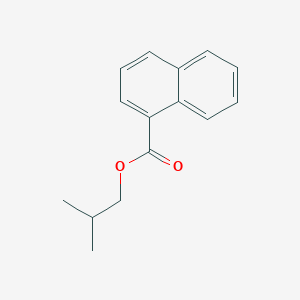
![[1,1-Bis(ethylsulfanyl)propyl]benzene](/img/structure/B14677712.png)
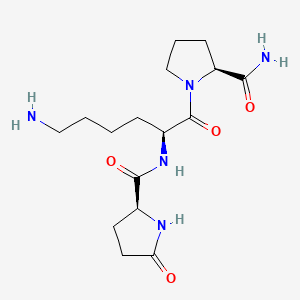
![N-[(Benzyloxy)carbonothioyl]glycine](/img/structure/B14677724.png)
